

3-Chloro-2,4-difluorobenzonitrile CAS number

887267-38-1

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Compound of Interest

Compound Name: 3-Chloro-2,4-difluorobenzonitrile

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An In-Depth Technical Guide to **3-Chloro-2,4-difluorobenzonitrile**

Introduction: A Versatile Fluorinated Building Block

3-Chloro-2,4-difluorobenzonitrile, identified by CAS number 887267-38-1, is a highly functionalized aromatic compound that has emerged as a critical intermediate in the synthesis of complex organic molecules. Its structure, featuring a benzonitrile core substituted with three distinct halogens, offers a unique combination of reactivity and electronic properties. This guide provides an in-depth exploration of its synthesis, applications, and characterization, tailored for researchers and professionals in the fields of medicinal chemistry, agrochemicals, and materials science. The strategic placement of fluorine and chlorine atoms, coupled with the versatile nitrile group, makes this molecule a valuable synthon for introducing fluorinated moieties into larger scaffolds, a common strategy for enhancing the metabolic stability, binding affinity, and bioavailability of bioactive compounds.^[1]

This compound belongs to a class of "Protein Degrader Building Blocks," indicating its utility in the development of novel therapeutics like PROTACs (Proteolysis-Targeting Chimeras).^[2] Its application extends to the agrochemical and dye industries, where the unique properties imparted by its halogenation pattern are leveraged to create stable and effective products.

Core Chemical and Physical Properties

The fundamental properties of **3-Chloro-2,4-difluorobenzonitrile** are summarized below. These characteristics are essential for its handling, reaction setup, and analytical identification.

Property	Value	Source
CAS Number	887267-38-1	[2]
Molecular Formula	C ₇ H ₂ ClF ₂ N	[2] [3]
Molecular Weight	173.55 g/mol	[2]
Appearance	Typically a solid (White to off-white)	[3] [4]
Purity	≥98% (Commercially available)	[2]
Solubility	Low in water; Soluble in common organic solvents (e.g., dichloromethane, toluene)	[3]
Storage	Store at room temperature in a cool, dry, well-ventilated area.	[2] [3]

Strategic Synthesis: Halogen Exchange Fluorination

The synthesis of fluorinated aromatic compounds like **3-Chloro-2,4-difluorobenzonitrile** often relies on nucleophilic aromatic substitution (SNAr), specifically through a halogen exchange (Halex) reaction. While a direct, peer-reviewed synthesis for this exact molecule is not readily available in the provided literature, a robust and industrially relevant protocol can be extrapolated from patents detailing the synthesis of structurally similar compounds, such as 3,4-difluorobenzonitrile from 3,4-dichlorobenzonitrile.[\[5\]](#)[\[6\]](#)[\[7\]](#)

The core principle involves the displacement of a chlorine atom with a fluoride ion, a reaction that is thermodynamically driven and facilitated by the use of a polar aprotic solvent and, often, a phase-transfer catalyst. The electron-withdrawing nitrile group activates the aromatic ring toward nucleophilic attack, making this transformation efficient.

Causality in Experimental Design

- Fluorinating Agent: Spray-dried potassium fluoride (KF) is the preferred source of fluoride ions. The "spray-dried" form offers a high surface area, enhancing its reactivity. Anhydrous

conditions are critical as water can solvate the fluoride ions, reducing their nucleophilicity.[8]

- Solvent: A high-boiling, polar aprotic solvent such as 1,3-dimethyl-2-imidazolidinone (DMI) or sulfolane is used.[5][8] These solvents effectively solvate the potassium cation without strongly interacting with the fluoride anion, thereby increasing its "nakedness" and nucleophilic strength. They also allow the reaction to be conducted at the high temperatures (180-220 °C) required for the substitution.
- Catalyst: A phase-transfer catalyst, such as bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt or a phosphonium salt, is often employed.[5][8] This catalyst facilitates the transfer of the fluoride ion from the solid KF phase into the organic phase where the substrate is dissolved, accelerating the reaction rate.
- Water Removal: A preliminary azeotropic distillation step using a solvent like toluene or cyclohexane is crucial to remove any residual water from the reaction system, ensuring the fluorinating agent remains highly active.[6][8]

Illustrative Synthesis Workflow

Caption: Generalized workflow for the synthesis of **3-Chloro-2,4-difluorobenzonitrile**.

Step-by-Step Synthetic Protocol (Exemplary)

This protocol is an illustrative example based on analogous chemical transformations and should be adapted and optimized under proper laboratory safety protocols.[5][8]

- Reactor Setup: Equip a dry 1 L, three-necked, round-bottom flask with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus connected to a reflux condenser.
- Dehydration: Charge the flask with the starting material (e.g., 1,3-dichloro-2,4-difluorobenzene, which would be subsequently cyanated, or a suitable polychlorinated benzonitrile precursor), 1,3-dimethyl-2-imidazolidinone (DMI, ~2 volumes), and toluene (~1 volume). Heat the mixture to reflux for approximately 2 hours to azeotropically remove any trace water.
- Solvent Removal: Once dehydration is complete, distill off the toluene.

- Reaction: Cool the mixture slightly and add spray-dried potassium fluoride (~2-3 molar equivalents) and the phase-transfer catalyst (~0.05 equivalents). Heat the reaction mixture to 190-210 °C and maintain for 6-8 hours, monitoring the reaction progress by GC or HPLC.
- Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., toluene). Filter the mixture to remove the insoluble inorganic salts (KCl and unreacted KF). Wash the filter cake with additional solvent.
- Purification: Combine the filtrate and washings. The product can be isolated and purified by fractional vacuum distillation to yield **3-Chloro-2,4-difluorobenzonitrile** with high purity (>99%).^{[6][7]}

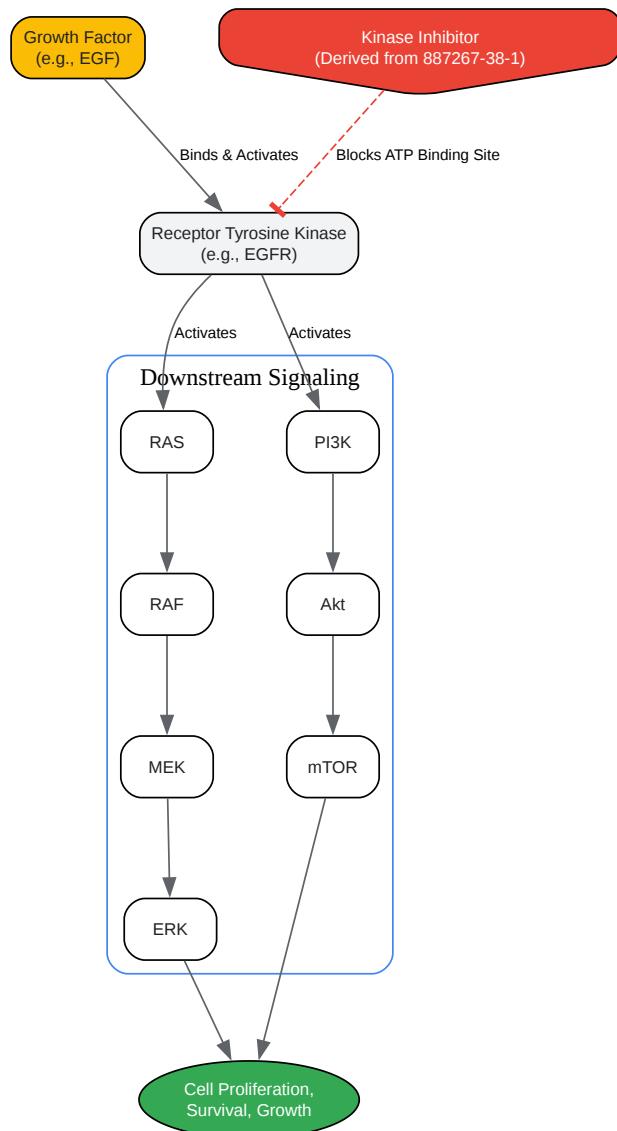
Applications in Drug Discovery and Beyond

The true value of **3-Chloro-2,4-difluorobenzonitrile** lies in its role as a versatile building block. The presence of fluorine atoms is a well-established strategy in medicinal chemistry to modulate pharmacokinetic properties, such as increasing metabolic stability by blocking sites of oxidation and enhancing membrane permeability.^[1]

Kinase Inhibitor Synthesis

Halogenated benzonitriles are key intermediates in the synthesis of kinase inhibitors for cancer therapy.^{[9][10]} The nitrile group can be hydrolyzed to a carboxylic acid or serve as a precursor to other functional groups, while the halogenated ring participates in crucial SNAr or cross-coupling reactions to build the core scaffold of the inhibitor. For instance, compounds like Alectinib, a potent ALK and c-Met inhibitor, utilize a substituted benzonitrile core.^[9] The specific substitution pattern of **3-Chloro-2,4-difluorobenzonitrile** allows for regioselective reactions, enabling chemists to build molecular complexity in a controlled manner.

The diagram below illustrates a hypothetical signaling pathway targeted by kinase inhibitors that could be synthesized using this building block. Receptor Tyrosine Kinases (RTKs) like EGFR are often implicated in cancer cell proliferation and survival.^{[11][12]}



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Caption: Inhibition of a typical RTK pathway by a kinase inhibitor.

Analytical and Quality Control Methods

Ensuring the purity and identity of **3-Chloro-2,4-difluorobenzonitrile** is paramount for its use in synthesis, especially in pharmaceutical applications. A combination of chromatographic and spectroscopic techniques is employed for comprehensive characterization.[13]

Typical Analytical Data

Technique	Expected Results
GC-MS	A single major peak corresponding to the molecular weight. Mass (m/z) fragments consistent with the structure (e.g., M+, [M-Cl] ⁺ , [M-CN] ⁺). [14]
¹ H NMR	A complex multiplet in the aromatic region (approx. 7.0-8.0 ppm), characteristic of a trisubstituted benzene ring.
¹⁹ F NMR	Two distinct signals, each likely showing coupling to each other and to adjacent protons.
¹³ C NMR	Seven distinct signals: one for the nitrile carbon (approx. 115-120 ppm) and six for the aromatic carbons, with characteristic shifts due to C-F and C-Cl bonds.
FTIR	Characteristic peaks for C≡N stretch (approx. 2220-2240 cm ⁻¹), C-F stretch (approx. 1100-1300 cm ⁻¹), and C-Cl stretch (approx. 700-850 cm ⁻¹).

Protocol: Purity Determination by Reverse-Phase HPLC (RP-HPLC)

This protocol provides a general method for assessing the purity of the final product.[\[13\]](#)

- System Preparation: Use a standard HPLC system equipped with a UV detector. The mobile phase should be a mixture of HPLC-grade acetonitrile and water.
- Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μ m particle size) is suitable.
- Mobile Phase: Prepare a gradient elution program. For example:
 - Start with 50% Acetonitrile / 50% Water.

- Linearly increase to 95% Acetonitrile over 15 minutes.
- Hold at 95% Acetonitrile for 5 minutes.
- Return to initial conditions and equilibrate for 5 minutes.
- The flow rate should be maintained at 1.0 mL/min.
- Sample Preparation: Accurately weigh approximately 10 mg of **3-Chloro-2,4-difluorobenzonitrile** and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary.
- Injection and Detection: Inject 10 μ L of the sample solution. Monitor the elution profile at a suitable wavelength (e.g., 254 nm).
- Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Safety, Handling, and Storage

As with any active chemical intermediate, proper handling of **3-Chloro-2,4-difluorobenzonitrile** is essential. The compound is classified as harmful and an irritant.[\[15\]](#)[\[16\]](#)

Hazard Category	Precautionary Measures
Classification	Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritant, Eye Irritant, Respiratory Irritant.[15]
Signal Word	Warning
Personal Protective Equipment (PPE)	Wear protective gloves, chemical safety goggles, and a lab coat. Use in a well-ventilated area or under a fume hood. A NIOSH/MSHA approved respirator may be necessary.[15][16]
Handling	Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[17][18]
Storage	Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizers.[3] [18]
First Aid	Eyes: Rinse cautiously with water for several minutes. Skin: Wash off with plenty of soap and water. Inhalation: Move to fresh air. Ingestion: Rinse mouth and consult a physician. In all cases of significant exposure, seek medical attention.[16]

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